2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a combination of an indole moiety, a triazole ring, and a trifluoromethyl-substituted phenyl group, suggesting diverse biological activity.
The synthesis of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
Technical details regarding reaction conditions and yields are crucial for optimizing these synthetic pathways .
The molecular formula for 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 421.43 g/mol |
| IUPAC Name | 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
| InChI Key | LODKDSYPEBXHLE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SC(=O)N(C)C2=CC(=C(C=C2)C(F)(F)F)C(=O)N)C |
The structure reveals a complex arrangement conducive to interactions with biological targets.
The compound can undergo various chemical reactions typical of triazoles and amides:
Technical details regarding these reactions are essential for understanding the compound's stability and reactivity profiles .
While the exact mechanism of action of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is not fully elucidated, it is believed to involve:
Data from related compounds suggest these pathways could be significant in therapeutic contexts .
The compound is expected to exhibit:
Key chemical properties include:
Relevant data from similar compounds indicate potential thermal degradation patterns that should be investigated further .
The potential applications of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide include:
Research continues to explore these avenues to fully realize the compound's therapeutic potential .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: